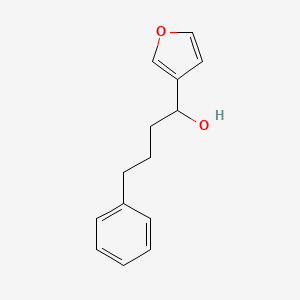

3-(1-Hydroxy-4-phenylbutyl)-furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

1-(furan-3-yl)-4-phenylbutan-1-ol |

InChI |

InChI=1S/C14H16O2/c15-14(13-9-10-16-11-13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,14-15H,4,7-8H2 |

InChI Key |

QPOXBUKZVGUCPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C2=COC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 1 Hydroxy 4 Phenylbutyl Furan and Analogous Furan Alcohols

General Approaches to the Furan (B31954) Nucleus Functionalization

The construction of the furan ring and its subsequent modification are pivotal in the synthesis of furan-containing target molecules. Two main strategies dominate the landscape of furan synthesis: the formation of the heterocyclic ring from acyclic precursors through cyclocondensation reactions and the direct functionalization of a pre-formed furan ring.

Cyclocondensation Reactions for Furan Ring Formation

Cyclocondensation reactions are classic and widely employed methods for constructing the furan nucleus. These reactions typically involve the cyclization of a linear precursor containing the requisite carbon and oxygen atoms. A prominent example is the Paal-Knorr furan synthesis, which involves the dehydration of 1,4-dicarbonyl compounds under acidic conditions. youtube.comresearchgate.net While effective, the synthesis of the 1,4-dicarbonyl starting material can be a multistep process. youtube.com

Another notable cyclocondensation is the Feist-Benary furan synthesis, which utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine (B92270). organic-chemistry.org This method offers a convergent approach to substituted furans. More recent developments have focused on metal-catalyzed cycloisomerization reactions of functionalized alkynes or allenes, which provide access to highly substituted furans under mild conditions. organic-chemistry.org For instance, gold- and platinum-catalyzed cyclizations of propargyl alcohols and related derivatives have emerged as powerful tools for furan synthesis. organic-chemistry.orgacs.org

A DBU-mediated formal ring expansion of 2-acyl-3-arylcyclopropane-1,1-dicarbonitriles has also been reported as a transition-metal-free method for the synthesis of multisubstituted furan derivatives. This process involves a regioselective ring-opening of the cyclopropane (B1198618) followed by annulation.

Direct Functionalization of Pre-formed Furan Rings

The direct functionalization of an existing furan ring is an atom-economical approach to introduce desired substituents. Furan itself is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and acylation. researchgate.net However, these reactions often exhibit a strong preference for substitution at the 2- and 5-positions due to the electronic nature of the furan ring. Achieving substitution at the 3- or 4-position via electrophilic attack is often challenging and requires specific directing groups or reaction conditions.

Metalation of the furan ring, typically using organolithium reagents, followed by quenching with an electrophile, offers a more regioselective method for functionalization. The site of metalation can be controlled by the presence of directing groups or by using specific lithiating agents. For instance, 3-bromofuran (B129083) can be metalated at the 2- or 4-position, providing a gateway to 2,3- or 3,4-disubstituted furans.

Synthetic Routes to 3-Substituted Furan Derivatives

The synthesis of 3-substituted furans, particularly those bearing complex side chains like the one found in 3-(1-Hydroxy-4-phenylbutyl)-furan, often requires more sophisticated strategies than the general methods described above. The following sections highlight some of the key modern methodologies that have been successfully applied to the synthesis of 3-substituted furan derivatives.

Olefin Cross-Metathesis Approaches

Olefin cross-metathesis (CM) has emerged as a powerful and flexible tool for the synthesis of substituted furans. pnas.orgspringernature.com This strategy typically involves the reaction of an allylic alcohol with an enone, catalyzed by a ruthenium-based metathesis catalyst, to form a γ-hydroxyenone intermediate. springernature.comnih.gov Subsequent acid-catalyzed cyclization and dehydration of this intermediate directly yields the furan ring. nih.govpnas.org

This tandem olefin CM-acid-catalyzed isomerization cascade provides a direct route to differentially 2,5-disubstituted furans. pnas.org Furthermore, the γ-hydroxyenone intermediates can be isolated and subjected to a Heck arylation, which allows for the synthesis of 2,3,5-trisubstituted furans with excellent regiocontrol. nih.govpnas.org The final substitution pattern on the furan ring is determined by the oxidation level of the allylic alcohol and enone starting materials. pnas.org

A plausible synthetic route to this compound using this methodology would involve the cross-metathesis of a suitable allylic alcohol with an enone precursor to a γ-hydroxyenone, followed by cyclization. The choice of the starting materials would be crucial in dictating the final structure.

Table 1: Examples of Furan Synthesis via Olefin Cross-Metathesis

| Allylic Alcohol | Enone | Catalyst | Product | Yield (%) | Reference |

| Allyl alcohol | Methyl vinyl ketone | Grubbs-Hoveyda II | 2-Methylfuran | - | pnas.org |

| Cinnamyl alcohol | Methyl vinyl ketone | Grubbs-Hoveyda II | 2-Methyl-5-phenylfuran | - | pnas.org |

Intramolecular Wittig Reactions in Furan Synthesis

The intramolecular Wittig reaction is another elegant strategy for the construction of the furan ring, particularly for highly substituted derivatives. organic-chemistry.orgclockss.org This method involves the in situ generation of a phosphorus ylide, which then undergoes an intramolecular cyclization with a carbonyl group to form the furan ring. organic-chemistry.orgrsc.org

Typically, the reaction is initiated by the Michael addition of a phosphine (B1218219), such as tributylphosphine, to a Michael acceptor. The resulting intermediate is then acylated, and subsequent deprotonation generates the ylide, which cyclizes to afford the furan. organic-chemistry.org This one-pot procedure is highly efficient and proceeds under mild, often room temperature, conditions. organic-chemistry.org A broad range of Michael acceptors and acyl chlorides can be employed, allowing for the synthesis of a diverse array of furan derivatives. organic-chemistry.org

A catalytic version of this reaction has also been developed, utilizing catalytic amounts of a phosphine oxide and triethylamine (B128534), with a silyl (B83357) chloride as a promoter for the phosphine oxide reduction. organic-chemistry.org This catalytic approach enhances the efficiency and sustainability of the process. organic-chemistry.org

Table 2: Synthesis of Functionalized Furans via Intramolecular Wittig Reaction

| Michael Acceptor | Acyl Chloride | Phosphine | Base | Product | Yield (%) | Reference |

| α-Cyano chalcone (B49325) | Benzoyl chloride | Bu₃P | Et₃N | Substituted furan | High | organic-chemistry.org |

| Various | Various | Catalytic PPh₃ | Et₃N | Substituted furan | up to 84% | organic-chemistry.org |

Palladium-Catalyzed Reactions for Furan Derivatives

Palladium-catalyzed reactions are indispensable in modern organic synthesis, and they have been extensively applied to the construction of furan derivatives. nih.gov These methods often involve cross-coupling reactions, such as the Suzuki and Heck reactions, to introduce substituents onto a pre-formed furan ring. nih.gov

More advanced palladium-catalyzed cascade reactions have been developed for the direct synthesis of the furan ring. For example, a sequential Michael-Heck reaction between functionalized (Z)-β-halo allylic alcohols and activated alkynes, using phosphine-palladium catalysis, provides access to highly substituted furans. nih.gov In this process, the phosphine acts as both an organocatalyst for the initial Michael addition and as a ligand for the subsequent palladium-catalyzed Heck cyclization. nih.gov

Another powerful approach involves the palladium-catalyzed cyclization of acetylenic ketones. acs.org This method allows for the synthesis of a variety of substituted furans. Additionally, palladium-catalyzed coupling reactions between 2,3-alkadienols and pronucleophiles have been shown to produce multi-substituted dihydrofurans. rsc.org

Table 3: Examples of Palladium-Catalyzed Furan Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type | Reference |

| (Z)-β-Halo allylic alcohol | Activated alkyne | Phosphine/Palladium | Highly substituted furan | nih.gov |

| Acetylenic ketone | - | Palladium catalyst | Substituted furan | acs.org |

| 2,3-Alkadienol | Ketone with α-EWG | Palladium catalyst | Multi-substituted dihydrofuran | rsc.org |

Multicomponent Reaction Strategies for Furan Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. researchgate.net This approach is highly valued for its efficiency, atom economy, and the ability to generate diverse molecular libraries. researchgate.netmdpi.org In the context of furan synthesis, MCRs provide a direct route to highly substituted furan rings, which can then be further functionalized to yield target molecules like this compound.

Several MCR strategies have been developed for the synthesis of substituted furans. One notable example involves the reaction of arylglyoxals, acetylacetone, and phenols in the presence of a base like triethylamine to produce highly functionalized furans. researchgate.net Another approach utilizes a three-component reaction between aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates, catalyzed by a reusable nanocatalyst, to form furan-2-one derivatives which can be precursors to substituted furans. nih.gov Tandem multicomponent reactions have also been reported, such as the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid to form furan-2(5H)-one derivatives containing a 4H-chromen-4-one fragment. researchgate.net These methods often benefit from mild reaction conditions and straightforward workup procedures, sometimes avoiding the need for chromatographic purification. nih.govresearchgate.net

The general applicability of these MCRs suggests a potential pathway to precursors of this compound. For instance, a hypothetical MCR could involve a 1,3-dicarbonyl compound, an α-halo ketone, and a reagent that introduces the phenylbutyl side chain or a precursor to it.

Table 1: Examples of Multicomponent Reactions for Furan Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Arylglyoxals, Acetylacetone, Phenols | Triethylamine, Reflux | Highly functionalized furans | researchgate.net |

| Aromatic Amines, Aromatic Aldehydes, Dialkyl Acetylenedicarboxylates | MNPs-DBN tribromide, Water/Ethanol | Furan-2-one derivatives | nih.gov |

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, Arylglyoxals, Meldrum's acid | Tandem reaction | Furan-2(5H)-ones with chromenone fragment | researchgate.net |

| Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | Triethylamine, Acetic acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | researchgate.net |

Stereoselective Synthesis of Furan-Containing Alcohols and Hydroxy-Substituted Analogues

The synthesis of furan-containing alcohols with a defined stereochemistry at the carbinol center is a critical aspect in the preparation of chiral molecules like this compound. This requires the use of stereoselective methods to control the three-dimensional arrangement of atoms.

Diastereoselective and enantioselective strategies are paramount for establishing the desired stereochemistry. One powerful method for introducing a chiral center is the Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones, introducing a chiral center in the process. nih.gov While not directly applicable to the synthesis of this compound, it highlights a strategy for creating chiral intermediates from furan precursors.

More direct approaches involve the asymmetric addition of nucleophiles to furan-based aldehydes or ketones. For example, the enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, is a well-established method for synthesizing chiral secondary alcohols. dicp.ac.cn In the context of our target molecule, this would involve the addition of a 3-phenylpropyl nucleophile to 3-furaldehyde (B129913).

Organocatalysis offers another powerful avenue for enantioselective synthesis. Chiral pyrrolidines, for instance, can catalyze the enantioselective Michael addition of aldehydes to nitroolefins, leading to chiral γ-nitro aldehydes that can be further transformed into chiral alcohols. nih.gov Similarly, chiral phosphoric acids can catalyze the enantioselective 1,8-addition to in situ generated conjugated systems, creating chiral tetraarylmethanes. nih.gov These principles can be adapted to the synthesis of chiral furan alcohols.

Catalytic asymmetric reduction of a precursor ketone, such as 1-(furan-3-yl)-4-phenylbutan-1-one, is a highly effective strategy for the enantioselective introduction of the hydroxyl group. This can be achieved using various catalytic systems.

Table 2: Catalytic Asymmetric Reductions for Alcohol Synthesis

| Catalyst System | Substrate Type | Key Features |

| Noyori's Ruthenium Catalysts | Ketones | High enantioselectivity for a broad range of ketones. |

| CBS (Corey-Bakshi-Shibata) Catalysts | Ketones | Borane-mediated reduction with high enantiomeric excess. |

| Transfer Hydrogenation with Chiral Catalysts | Ketones | Uses isopropanol (B130326) as a hydrogen source, mild conditions. |

For the synthesis of this compound, a plausible route would involve the synthesis of 1-(furan-3-yl)-4-phenylbutan-1-one followed by its asymmetric reduction. The synthesis of the precursor ketone could be achieved through a Friedel-Crafts acylation of furan with 4-phenylbutyryl chloride, although the regioselectivity for the 3-position can be challenging to control.

Strategies for Incorporating the Phenylbutyl Side Chain

The introduction of the 4-phenylbutyl side chain onto the furan ring is a key step in the synthesis. Several strategies can be envisioned for this transformation.

One common method is through a Grignard reaction. The reaction of a 3-furyl Grignard reagent (3-furylmagnesium bromide) with 4-phenylbutyraldehyde would yield the desired alcohol directly, albeit as a racemic mixture. Alternatively, the addition of a 3-phenylpropylmagnesium bromide to 3-furaldehyde would also produce the target compound.

Another powerful method is through cross-coupling reactions. For instance, a Negishi coupling between a 3-halofuran (e.g., 3-bromofuran) and a 4-phenylbutylzinc reagent, catalyzed by a palladium complex, could efficiently form the carbon-carbon bond. jsynthchem.com Similarly, Suzuki coupling using a 4-phenylbutylboronic acid derivative could also be employed.

A one-pot synthesis of warfarin (B611796) derivatives, which involves a Michael addition of 4-hydroxycoumarin (B602359) to an in situ generated enone from an aldehyde and acetone (B3395972), provides a conceptual framework for constructing carbon chains. ymc.co.jp A similar strategy could potentially be adapted for the synthesis of the phenylbutyl side chain precursor.

Advanced Purification Techniques for Substituted Furans in Research Scale

The purification of the final product, especially the separation of enantiomers if a racemic synthesis is performed, is a critical final step. For research-scale purification of substituted furans, particularly chiral alcohols, advanced chromatographic techniques are often employed.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the separation of enantiomers. nih.govnsf.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including furan derivatives. nih.gov Recycling preparative HPLC systems can enhance the purity of the separated enantiomers, especially for challenging separations. nsf.gov

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.govnih.govfagg.be SFC often provides faster separations and uses less organic solvent, making it a more environmentally friendly technique. nih.govfagg.be The use of chiral columns in SFC is a standard practice for resolving enantiomers of pharmaceutical compounds and their intermediates. dntb.gov.ua

For achiral purifications, flash chromatography is a standard technique. For polar compounds like furan alcohols, which can be challenging to purify using traditional normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.

Table 3: Advanced Purification Techniques

| Technique | Stationary Phase/Column Type | Application | Reference |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., Chiralcel, Chiralpak) | Enantiomeric separation of chiral furans and other compounds. | nih.govnsf.gov |

| Chiral SFC | Polysaccharide-based CSPs | Fast and efficient enantiomeric separation with reduced solvent consumption. | nih.govnih.govfagg.bedntb.gov.ua |

| HILIC | Polar stationary phases (e.g., silica (B1680970), diol) | Purification of polar compounds that are not well-retained in reversed-phase chromatography. | |

| Preparative TLC | Silica gel or other adsorbents | Small-scale purification and method development. |

Chemical Reactivity and Mechanistic Investigations of 3 1 Hydroxy 4 Phenylbutyl Furan Analogues

Electrophilic Substitution Reactions of Furan (B31954) Systems

Furan and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, a cornerstone of their chemical behavior. numberanalytics.com The oxygen heteroatom significantly influences the reactivity of the ring through its electron-donating effects, making furan considerably more reactive towards electrophiles than benzene (B151609). quora.com In fact, electrophilic reactions in furan are estimated to be 6 x 10¹¹ times faster than in benzene. chemicalbook.com This enhanced reactivity is attributed to the oxygen's ability to donate its lone pair electrons into the π-system, thereby increasing the electron density of the ring and stabilizing the cationic intermediate formed during the substitution process. numberanalytics.comquora.com

The mechanism of electrophilic substitution in furan typically involves an addition-elimination pathway. chemicalbook.com An electrophile first attacks the electron-rich furan ring to form a stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. pearson.com Subsequently, a proton is eliminated from the same carbon atom, restoring the aromaticity of the ring and yielding the substituted furan product. numberanalytics.com These reactions often require very mild and non-acidic conditions, as strong acids can induce polymerization or ring-opening of the furan moiety. matanginicollege.ac.in

Compared to other five-membered heterocycles, furan is generally more reactive than thiophene (B33073) but less reactive than pyrrole (B145914) in electrophilic substitutions. matanginicollege.ac.in This trend is related to the electronegativity of the heteroatom; oxygen in furan is more electronegative than the nitrogen in pyrrole, making it slightly less effective at donating electron density to the ring. quora.com

Regioselectivity and Reaction Pathways

A defining feature of electrophilic substitution on the furan ring is its high regioselectivity. Substitution predominantly occurs at the C2 and C5 positions (the α-carbons adjacent to the oxygen atom). pearson.compearson.com This preference is a direct consequence of the relative stability of the cationic intermediates formed during the reaction.

When an electrophile attacks at the C2 position, the positive charge in the resulting sigma complex can be delocalized over three atoms, including the oxygen atom, leading to three significant resonance structures. chemicalbook.comquora.com This extensive delocalization provides substantial stabilization for the intermediate. quora.com In contrast, electrophilic attack at the C3 position (a β-carbon) generates a less stable intermediate. The positive charge in this case can only be delocalized over two carbon atoms, resulting in only two resonance structures. chemicalbook.com The greater stability of the C2-attack intermediate means the activation energy for this pathway is lower, making it the kinetically favored and predominant reaction pathway. quora.compearson.com

Table 1: Regioselectivity in Furan Electrophilic Aromatic Substitution

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Favored Pathway |

| C2 (or C5) | 3 | More Stable | Yes |

| C3 (or C4) | 2 | Less Stable | No |

Cycloaddition Reactions of Furan Derivatives

The moderate aromatic character of furan allows it to participate in cycloaddition reactions, a reactivity pattern not typically observed for the more aromatic benzene. quora.com Furan's resonance energy is approximately 16 kcal/mol, significantly lower than that of benzene (~36 kcal/mol), making dearomatization reactions more accessible. quora.com The most prominent of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the furan ring acts as the diene component. numberanalytics.comquora.com

In these reactions, furan reacts with an electron-deficient dienophile, such as maleic anhydride (B1165640) or ethyl (E)-3-nitroacrylate, to form a bicyclic adduct with an oxygen bridge (a 7-oxanorbornene derivative). quora.comacs.org This ability to function as a diene makes furan a valuable building block in organic synthesis for constructing complex polycyclic systems. numberanalytics.com However, these Diels-Alder reactions are often reversible, and the cycloadducts can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting furan and dienophile. nih.govnih.gov Furan can also participate in other cycloaddition types, such as [2+2] cycloadditions with alkenes and alkynes. numberanalytics.com

Diels-Alder Reactivity and Stereochemical Outcomes

The reactivity of furan derivatives in Diels-Alder reactions is highly dependent on the nature of both the furan (diene) and the reacting partner (dienophile). Generally, furan is less reactive than its non-aromatic analogue, cyclopentadiene. rsc.org The reaction of furan with maleic anhydride, for example, is slower and less thermodynamically favored than the corresponding reaction with cyclopentadiene. nih.gov

Substituents on the furan ring play a crucial role in modulating reactivity and selectivity. rsc.org

Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally leads to a smaller energy gap with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thus increasing the reaction rate. rsc.orgrsc.org

Electron-withdrawing groups on the furan ring decrease the HOMO energy, making the reaction slower. rsc.orgrsc.org However, these groups can also enhance the aromaticity of the furan, which increases the energetic penalty for the dearomatizing cycloaddition. nih.gov

The Diels-Alder reaction can produce two primary stereoisomeric products: the endo and exo adducts. rsc.org For many dienes, the endo product is formed faster (kinetic control), but the exo product is often more thermodynamically stable. In furan cycloadditions, the initial kinetic preference for the endo adduct is very small. researchgate.net Due to the high reversibility of the reaction, the product ratio can equilibrate over time to favor the more thermodynamically stable exo isomer. rsc.orgresearchgate.net The stereochemical outcome can be influenced by reaction parameters such as temperature and the specific substituents on the furan and dienophile. rsc.org

Energetic Considerations and Activation Volumes in Cycloadditions

The thermodynamics and kinetics of furan Diels-Alder reactions are significantly influenced by the aromaticity of the furan ring. nih.gov The loss of resonance energy upon dearomatization makes the cycloaddition less exergonic compared to reactions with non-aromatic dienes like cyclopentadiene. nih.gov

Key energetic features include:

Activation Energy: The activation barriers for furan cycloadditions are generally higher (by 3-6 kcal/mol) than for analogous reactions with cyclopentadiene. nih.gov This contributes to the slower reaction rates observed for furans. rsc.org

Thermodynamic Stability: The resulting 7-oxanorbornene adducts are less thermodynamically stable than their carbocyclic counterparts. researchgate.net The strain energy in the bicyclic scaffold is a significant factor, estimated to be around 22 kcal/mol. nih.gov

Reversibility: A crucial consequence of the lower thermodynamic stability is that the activation barriers for the reverse (retro-Diels-Alder) reaction are much lower for furan adducts. nih.gov This allows the reaction to be reversible, often near ambient temperatures, which is a distinguishing characteristic of furan Diels-Alder chemistry. nih.govresearchgate.net

Table 2: Comparison of Diels-Alder Reaction Energetics

| Feature | Furan + Maleic Anhydride | Cyclopentadiene + Maleic Anhydride |

| Relative Reactivity | Less Reactive | More Reactive |

| Activation Energy | Higher | Lower |

| Exergonicity | Less Exergonic | More Exergonic |

| Reversibility | Readily Reversible | Generally Irreversible |

| Thermodynamic Control | Common | Less Common |

Oxidation and Reduction Pathways of Furan Moieties

The furan ring is susceptible to various oxidation and reduction reactions. numberanalytics.com Oxidation can lead to a range of products depending on the oxidant and reaction conditions. researchgate.net A common pathway involves an initial attack on the furan ring to form an endoperoxide intermediate. rsc.orgresearchgate.net This intermediate is unstable and can rearrange or be cleaved to yield 1,4-dicarbonyl compounds. rsc.orgrsc.org This transformation is famously known as the Achmatowicz rearrangement when applied to furfuryl alcohols. researchgate.net

Common oxidation products of the furan ring include:

Maleic Anhydride: Vapor-phase catalytic oxidation of furan over vanadium-based catalysts can produce maleic anhydride. numberanalytics.comresearchgate.net

Furan-2-carboxylic acid: Oxidation can also lead to the formation of carboxylic acids. numberanalytics.com

1,4-Dicarbonyls: Oxidative ring-opening, for instance with Mn(III)/Co(II) catalysts in an oxygen atmosphere, can generate 1,4-dicarbonyl moieties. rsc.orgrsc.org

Reduction of the furan ring is also a synthetically useful transformation. Catalytic hydrogenation can saturate the ring to produce tetrahydrofuran (B95107) derivatives. researchgate.net The specific products obtained, such as alcohols, ketones, or ethers, depend on the catalyst, conditions, and the substituents present on the furan ring. researchgate.net

Ring-Opening and Rearrangement Mechanisms of Furan Derivatives

The furan ring can undergo ring-opening reactions, particularly under acidic conditions. acs.org The mechanism of acid-catalyzed decomposition in an aqueous solution has been studied computationally. The process is initiated by the protonation of the furan ring. acs.org

The key steps are:

Protonation: The rate-limiting step is the diffusion of a proton to the furan ring. Protonation is favored at the Cα position (C2 or C5) over the Cβ position (C3 or C4). acs.org

Nucleophilic Attack: A nucleophile, such as a water molecule from the solvent, attacks the protonated intermediate. This results in the formation of a dihydrofuranol derivative. acs.org

Ring-Opening: Subsequent protonation of the ring oxygen in the dihydrofuranol intermediate initiates the cleavage of the furan ring, ultimately leading to the formation of a 4-hydroxy-2-butenal or a related 1,4-dicarbonyl compound. acs.org

The substituents on the furan ring can significantly influence the reactivity and the products formed during these ring-opening reactions. researchgate.net Furan derivatives can also participate in more complex cascade rearrangements, where an initial ring-opening is followed by one or more ring-closing steps to generate new heterocyclic or carbocyclic structures. researchgate.net Photochemical conditions can also induce rearrangements, such as the ring expansion of tethered oxetanes to form substituted tetrahydrofurans. nih.gov

Mechanistic Aspects of Dehydration Reactions Leading to Furan Derivatives

The conversion of hydroxyalkyl-substituted furans, such as analogues of 3-(1-hydroxy-4-phenylbutyl)-furan, into unsaturated furan derivatives is a classic example of an alcohol dehydration reaction. This process, typically carried out by heating the alcohol in the presence of a strong acid catalyst, involves the elimination of a water molecule to form a double bond. libretexts.orglibretexts.org The specific mechanism and the resulting products are highly dependent on the structure of the alcohol, the choice of catalyst, and the reaction conditions. libretexts.orgzenodo.org

The dehydration of alcohols can proceed through either a unimolecular elimination (E1) or a bimolecular elimination (E2) mechanism. libretexts.org The pathway is largely determined by the substitution of the carbon atom bearing the hydroxyl group. Primary alcohols tend to follow the E2 pathway, whereas secondary and tertiary alcohols, like the this compound analogues, predominantly undergo dehydration via the E1 mechanism due to the increased stability of the corresponding carbocation intermediate. libretexts.orglibretexts.org The general reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary. libretexts.org

The E1 mechanism for a secondary alcohol, such as a 3-furyl carbinol, involves a three-step process: byjus.com

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst (e.g., H₂SO₄, H₃PO₄). This step is a fast equilibrium where the lone pair of electrons on the oxygen atom acts as a Lewis base, converting the poor leaving group (-OH) into a very good leaving group, an alkyloxonium ion (-OH₂⁺). libretexts.orgbyjus.com

Formation of a Carbocation: The C-O bond in the alkyloxonium ion cleaves, and the leaving group (a neutral water molecule) departs. This is the rate-determining (slowest) step of the reaction and results in the formation of a carbocation intermediate. byjus.com For analogues of this compound, this would be a secondary carbocation adjacent to the furan ring. The stability of this carbocation is a critical factor; it is more stable than a primary carbocation, which is why the E1 pathway is favored over E2 for secondary alcohols. libretexts.orgyoutube.com The proximity of the furan ring can further stabilize the positive charge through resonance.

Deprotonation to Form an Alkene: In the final step, a base (which can be a water molecule or the conjugate base of the acid catalyst, like HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation. libretexts.orgbyjus.com The electrons from the C-H bond then form a new pi bond (C=C), resulting in the final unsaturated furan derivative and regenerating the acid catalyst. libretexts.org

In cases where different adjacent protons are available for abstraction, a mixture of products can be formed. According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. youtube.com For this compound analogues, elimination would lead to a double bond conjugated with the furan ring, which is an electronically favorable outcome.

The choice of acid catalyst and reaction temperature significantly influences the reaction. Strong protic acids like sulfuric acid and phosphoric acid are commonly used. libretexts.org However, other acidic reagents such as polyphosphoric acid (PPA) or sodium bisulfate (NaHSO₄) can also be employed and may lead to different product ratios. zenodo.org It has been noted that even purification methods like column chromatography over silica (B1680970) gel or alumina, or distillation, can be acidic enough to induce partial or complete dehydration of acid-sensitive carbinols. zenodo.org

Kinetic studies on the dehydration of other secondary alcohols confirm that the E1 mechanism is generally dominant. acs.org The formation of rearranged products, which can occur via hydride or alkyl shifts in the carbocation intermediate, is a hallmark of the E1 pathway. libretexts.orgyoutube.com This occurs if a shift can lead to a more stable carbocation (e.g., a secondary to a tertiary carbocation). youtube.com

The reaction conditions for alcohol dehydration vary significantly with the alcohol's structure, as summarized in the table below.

| Alcohol Type | Typical Mechanism | Temperature Range (°C) |

| Primary | E2 | 170 - 180 |

| Secondary | E1 | 100 - 140 |

| Tertiary | E1 | 25 - 80 |

| Data sourced from Chemistry LibreTexts. libretexts.orglibretexts.org |

Research on the dehydration of different naphthyl-substituted carbinols highlights the impact of various acid catalysts on the reaction outcome.

| Alcohol Substrate | Acid Catalyst | Dehydration Product(s) |

| 3-(α-Naphthyl)-2-pentanol | H₂SO₄ | Mixture of 3-(α-Naphthyl)-2-pentene and 2-(α-Naphthyl)-2-pentene |

| 3-(α-Naphthyl)-2-pentanol | PPA | Mixture of 3-(α-Naphthyl)-2-pentene and 2-(α-Naphthyl)-2-pentene |

| 1-(α-Naphthyl)-2,2-diphenylethanol | H₂SO₄, PPA, NaHSO₄ | 1-(α-Naphthyl)-2,2-diphenylethene |

| Data sourced from a study on acid-catalyzed dehydration. zenodo.org |

This demonstrates that while different catalysts can be used to effect the dehydration, the final product distribution can be sensitive to the specific reagent chosen. For this compound analogues, the primary product would be the conjugated alkene, driven by the stability of the resulting system.

Advanced Analytical Characterization Techniques for 3 1 Hydroxy 4 Phenylbutyl Furan

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of 3-(1-Hydroxy-4-phenylbutyl)-furan. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the phenyl group, and the butyl chain. The chemical shifts of the furan protons are influenced by the substitution pattern. In 3-substituted furans, the proton at position 2 typically appears at the lowest field, followed by the proton at position 5, and then the proton at position 4. The protons of the phenyl group will appear in the aromatic region, and their splitting pattern will depend on the substitution. The protons on the butyl chain will have characteristic chemical shifts and coupling patterns based on their proximity to the hydroxyl group and the furan and phenyl rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the furan ring carbons are sensitive to the nature and position of the substituent. Studies on substituted furans have shown that substituent-induced chemical shifts can be used to predict the chemical shifts of the ring carbons with a high degree of accuracy. rsc.org The carbon atoms of the phenyl group and the butyl chain will also show characteristic signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan H-2 | ~7.3 | Furan C-2: ~140-145 |

| Furan H-4 | ~6.3 | Furan C-3: ~120-125 |

| Furan H-5 | ~7.2 | Furan C-4: ~110-115 |

| Phenyl H | 7.1-7.3 | Furan C-5: ~140-145 |

| CH-OH | ~4.5 | Phenyl C |

| CH₂ | 1.5-2.6 | CH-OH |

| OH | Variable | CH₂ |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely be employed. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of the molecular ion is expected to occur at the weakest bonds and to form stable carbocations. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the hydroxyl group.

Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl group, leading to the formation of a stable benzyl (B1604629) cation or a tropylium (B1234903) ion (m/z 91). youtube.com

Loss of water: Dehydration of the alcohol functional group.

Cleavage of the furan ring: Fragmentation of the furan moiety.

Predicted Key Mass Fragments for this compound:

| m/z | Possible Fragment Structure |

| [M-18]⁺ | Loss of H₂O |

| [M-C₄H₉O]⁺ | Cleavage at the furan ring |

| 91 | Tropylium ion |

| 77 | Phenyl cation |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the likely boiling point of this compound, GC-MS would be a suitable analytical method. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is particularly useful for complex matrices. nih.govresearchgate.net

A typical GC-MS/MS analysis would involve the use of a capillary column, such as a HP-5MS, to separate the components of a sample mixture before they enter the mass spectrometer for detection. nih.govresearchgate.net The retention time of the compound would be a key identifier, while the mass spectrum would provide confirmation of its identity. Method validation would include assessing parameters such as linearity, recovery, and limits of detection and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Furan Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of a wide range of furan derivatives, including those that are less volatile or thermally labile. nih.govshimadzu.com For this compound, a reversed-phase HPLC method would likely be employed, using a C8 or C18 column. nih.govsigmaaldrich.com

The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. shimadzu.comsigmaaldrich.com Detection is often carried out using a diode array detector (DAD), which can provide UV-Vis spectral information to aid in peak identification and purity assessment. nih.gov HPLC methods are readily validated for accuracy, precision, and linearity. nih.govshimadzu.com

Typical HPLC Conditions for Furan Derivative Analysis:

| Parameter | Condition |

| Column | C18, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Headspace Solid Phase Microextraction (HS-SPME) for Volatile Furan Analysis

While this compound itself may not be sufficiently volatile for efficient headspace analysis, HS-SPME is a crucial technique for the analysis of more volatile furan derivatives that could be present as impurities or byproducts. researchgate.net HS-SPME is a solvent-free extraction method that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix before GC-MS analysis. restek.com

The choice of the SPME fiber coating is critical for the selective extraction of target analytes. restek.com For furan and its derivatives, fibers such as carboxen/polydimethylsiloxane (CAR/PDMS) are often used. nih.gov The optimization of extraction parameters, including temperature and time, is essential for achieving high sensitivity and reproducibility. nih.gov

Computational and Theoretical Studies on 3 1 Hydroxy 4 Phenylbutyl Furan and Its Derivatives

Density Functional Theory (DFT) Applications in Furan (B31954) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netchemrxiv.org In the realm of furan chemistry, DFT is extensively used to explore various molecular properties. rsc.orgacs.orgnih.gov DFT calculations can be employed to investigate the geometric and electronic structures of furan and its derivatives, providing a theoretical framework to understand their chemical behavior. researchgate.netchemrxiv.org For instance, DFT has been successfully applied to study the vibrational spectra of furan, yielding results in very good agreement with experimental observations. researchgate.net Furthermore, DFT calculations have been utilized to investigate the adsorption of furan on metal surfaces, which is crucial for understanding its role in catalysis. researchgate.net

A key application of DFT in studying furan derivatives like 3-(1-Hydroxy-4-phenylbutyl)-furan lies in the prediction of their molecular stability and reactivity. researchgate.netresearchgate.net Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in this regard. orientjchem.org

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity, as it indicates that more energy is required to excite an electron from the HOMO to the LUMO. orientjchem.org Conversely, a smaller energy gap suggests that the molecule is more prone to chemical reactions. orientjchem.org For furan derivatives, the nature and position of substituents can significantly influence the HOMO-LUMO gap and thus their stability.

Local reactivity descriptors, such as Fukui functions, can also be calculated using DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov For this compound, these calculations would likely indicate that the furan ring, particularly the carbon atoms adjacent to the oxygen, and the hydroxyl group are key sites for chemical transformations.

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. orientjchem.org |

| Ionization Potential (I) | -E_HOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of the resistance of a molecule to a change in its electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | χ^2 / (2η) | A measure of the electrophilic character of a molecule. |

This table presents the fundamental global reactivity descriptors that can be derived from DFT calculations to predict the molecular stability and reactivity of compounds like this compound.

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving furan derivatives. nih.govpku.edu.cn By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. rsc.orgnih.gov This information is crucial for understanding the feasibility and kinetics of a reaction.

For example, DFT has been extensively used to study the Diels-Alder reaction, a common transformation of the furan ring. acs.orgchemrxiv.org These studies have provided insights into the stereoselectivity of the reaction, explaining why certain products are favored over others. acs.orgchemrxiv.org In the context of this compound, DFT could be used to model its participation in cycloaddition reactions, predicting the most likely products and the energy barriers to their formation.

Furthermore, DFT has been employed to investigate the mechanisms of furan hydrogenation and ring-opening on catalytic surfaces. rsc.org Such studies are vital for the development of processes to convert biomass-derived furans into valuable chemicals and fuels. The insights gained can be extended to understand the potential catalytic transformations of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity, and it is often used in conjunction with DFT calculations. wikipedia.org FMO theory focuses on the interactions between the HOMO of one molecule and the LUMO of another. wikipedia.org The energies and shapes of these orbitals are critical in determining the outcome of a chemical reaction. wikipedia.org

For furan and its derivatives, FMO analysis can predict their behavior in various reactions. researchgate.netnih.gov The HOMO of furan is typically located on the diene system of the ring, making it a good nucleophile in reactions with electron-deficient species. The LUMO, on the other hand, is distributed over the ring and can accept electrons from nucleophiles.

In the case of this compound, the substituents would modulate the energies and distributions of the HOMO and LUMO. The electron-donating character of the alkyl and hydroxyl groups would likely raise the energy of the HOMO, making the molecule more reactive towards electrophiles. FMO analysis can also provide a qualitative understanding of the regioselectivity and stereoselectivity of reactions involving this compound. malayajournal.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the interactions between a small molecule (ligand), like this compound, and a biological target, typically a protein. ijper.orgresearchgate.net These methods are central to the field of computer-aided drug design. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.orgresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. ijper.org For furan derivatives, docking studies have been used to identify potential inhibitors for various enzymes. ijper.orgnih.gov For instance, furan-containing compounds have been docked into the active sites of antibacterial targets like enoyl reductase, with the results suggesting that pi-pi stacking interactions between the furan ring and aromatic residues in the protein are important for binding. ijper.org Similar interactions could be anticipated for the phenyl and furan rings of this compound with appropriate biological targets.

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction. researchgate.netnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. acs.org This allows for the study of the conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the calculation of binding free energies. nih.govacs.org Reactive MD simulations have even been used to model the pyrolysis of furan resins. psu.edu For this compound, MD simulations could be used to assess the stability of its docked poses in a protein's active site and to refine the understanding of the key interactions driving its binding affinity. nih.govresearchgate.net

Table 2: Key Outputs of Molecular Docking and Dynamics Simulations

| Technique | Key Outputs | Relevance to this compound |

| Molecular Docking | Binding pose (orientation), Binding affinity (score), Key interacting residues. ijper.org | Predicts how the compound might bind to a biological target and identifies the most important interactions. |

| Molecular Dynamics | Conformational changes, Stability of the complex, Binding free energy, Fluctuation of residues. nih.gov | Provides a dynamic view of the binding process and a more accurate estimation of binding affinity. |

This table summarizes the primary information obtained from molecular docking and molecular dynamics simulations and its application to understanding the potential biological activity of this compound.

Theoretical Analysis of Stereoselectivity in Furan Reactions

The stereochemical outcome of a chemical reaction is of paramount importance, particularly in the synthesis of chiral molecules for pharmaceutical applications. Computational methods have proven to be highly effective in predicting and explaining the stereoselectivity of reactions involving furan and its derivatives. acs.org

A classic example is the Diels-Alder reaction between furan and various dienophiles, such as maleic anhydride (B1165640). acs.orgchemrxiv.org Theoretical studies, often employing DFT, have been conducted to understand the factors that govern the endo/exo selectivity of this reaction. acs.orgchemrxiv.org These studies have shown that the stereochemical outcome can be influenced by factors such as the solvent and temperature. chemrxiv.org For instance, in the gas phase, the endo isomer may be kinetically favored, but in a solvent, the exo isomer might be preferred. chemrxiv.org

For a substituted furan like this compound, the presence of a chiral center in the side chain introduces additional complexity to its reactions. Theoretical analysis can be used to predict the diastereoselectivity of its reactions, such as cycloadditions or additions to the furan ring. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which diastereomer will be formed preferentially. This predictive power is invaluable for designing synthetic routes to stereochemically pure compounds.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of Furan Scaffolds Contextualized to 3 1 Hydroxy 4 Phenylbutyl Furan Structural Features

General Principles of SAR in Furan (B31954) Derivatives

The furan ring is an aromatic five-membered heterocycle containing one oxygen atom, which endows it with distinct chemical reactivity and potential for biological interactions. researchgate.netresearchgate.net The biological activity of furan-containing compounds can be significantly altered by the nature and position of substituents on the ring. researchgate.net

Key principles of SAR for furan derivatives include:

Substitution Pattern: The position of substituents on the furan ring is critical. Slight changes in the substitution pattern can lead to distinguishable differences in biological activities. researchgate.net For instance, in a series of 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives, the presence of a 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) moiety was found to be important for displaying topoisomerase II inhibitory activity. researchgate.net

Electronic Effects: Electron-withdrawing or electron-donating groups on the furan ring can modulate its reactivity and interactions with biological targets. Electron-withdrawing substituents on the furan ring have been shown to benefit certain reaction processes, while electron-donating groups can sometimes decrease yields in synthetic pathways.

Bioisosterism: The furan ring can act as a bioisostere for other aromatic systems, such as phenyl or thiophene (B33073) rings. This allows medicinal chemists to replace existing pharmacophores to improve properties like metabolic stability, solubility, and bioavailability. researchgate.netnih.gov

Fusion to Other Rings: Fusing the furan ring to other cyclic systems, such as in benzofurans, can significantly enhance biological activity. For example, the attachment of a furan ring to a chalcone (B49325) structure was found to potentiate its antiproliferative activity.

In the context of 3-(1-Hydroxy-4-phenylbutyl)-furan, the furan ring is substituted at the 3-position. This specific substitution pattern, combined with the electronic nature of the phenylbutyl group, dictates its interaction with biological macromolecules.

Influence of the Hydroxyl Group on Molecular Interactions

The hydroxyl (-OH) group is a key functional group in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. The presence and position of hydroxyl groups can profoundly influence a molecule's solubility, metabolism, and binding affinity to its biological target.

In the structure of this compound, the secondary alcohol at the first position of the butyl chain is a critical feature. This hydroxyl group can:

Form Hydrogen Bonds: It can form strong hydrogen bonds with amino acid residues in the binding sites of enzymes or receptors, such as with aspartate, glutamate, serine, or threonine. This is a crucial mechanism for anchoring the ligand within the binding pocket.

Enhance Polarity: The hydroxyl group increases the polarity of the molecule, which can affect its solubility and transport across biological membranes.

Studies on other heterocyclic compounds, like flavonoids, have shown that the number and location of hydroxyl groups are critical for their inhibitory activity against enzymes such as α-glucosidase. The ability of the hydroxyl hydrogen atom to interact strongly with specific amino acid residues can be a determining factor in the compound's potency.

Impact of the Phenylbutyl Chain on Furan Derivative Activity

The 4-phenylbutyl side chain attached to the chiral carbinol center of this compound plays a significant role in defining the molecule's interaction with biological targets, primarily through hydrophobic and steric effects.

The key contributions of the phenylbutyl chain are:

Hydrophobicity and Lipophilicity: Lipophilicity is a critical physicochemical property that governs the transport of compounds through biological membranes and their interaction with hydrophobic pockets in receptors or enzymes. nih.gov The butyl portion of the side chain provides a flexible, lipophilic spacer that can engage in van der Waals interactions.

Hydrophobic Interactions: The terminal phenyl group provides a large, non-polar surface capable of significant hydrophobic interactions. In many enzyme-inhibitor complexes, such aryl groups fit into specific hydrophobic pockets, contributing substantially to binding affinity. nih.gov The increased activity of some inhibitors with bulkier alkyl groups has been attributed to enhanced hydrophobic interactions with residues like valine within the target protein.

Pi-Pi Stacking: The terminal phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the binding site. Molecular docking studies of other furan derivatives have confirmed that π-π stacking with residues such as PHE 94 and TYR 146 is a crucial interaction for successful binding. ijper.org

Conformational Flexibility: The four-carbon chain allows for considerable conformational flexibility. This enables the terminal phenyl group to orient itself optimally within a binding pocket to maximize favorable interactions. However, excessive flexibility can also be detrimental if the energetic cost of adopting the correct conformation is too high.

In structure-activity relationship studies of other heterocyclic inhibitors, the addition or extension of alkyl or arylalkyl side chains has often been used to probe hydrophobic channels and improve potency. The phenylbutyl group in this compound is therefore likely to be a key determinant of its target specificity and inhibitory power, leveraging hydrophobic and aromatic interactions to secure its position within a binding site.

Mechanistic Investigations of Enzyme Inhibition by Furan Compounds

Furan derivatives have been identified as inhibitors of a wide range of enzymes, and mechanistic studies have provided insight into how these compounds exert their effects. These investigations often involve determining the mode of inhibition and identifying the specific molecular interactions that stabilize the enzyme-inhibitor complex.

Enzyme kinetic studies are fundamental to understanding how an inhibitor functions. By measuring reaction rates at different substrate and inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive, mixed) can be determined.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. Furan-based inhibitors have been designed as competitive inhibitors, for example, against TPP-dependent enzymes.

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate (Km) and the maximum reaction rate (Vmax). Lineweaver–Burk plots for certain halo-substituted ester/amide derivatives have indicated a mixed type of inhibition for urease. nih.gov

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). Lower values indicate higher potency. For example, a series of furan chalcone derivatives showed promising urease inhibitory activity, with the most potent compounds having IC₅₀ values in the micromolar range.

| Furan Derivative Class | Target Enzyme | Inhibition Type | Reported Potency (IC₅₀ / Kᵢ) |

|---|---|---|---|

| Furan Chalcones | Urease | Not Specified | 16.13 µM - 91.89 µM |

| Quinoxaline–arylfuran derivatives | STAT3 | Not Specified | 10.58 µM |

| Furan-azetidinone hybrids | E. coli Enoyl reductase | Competitive (inferred) | GlideScore -9.195 |

Molecular docking and X-ray crystallography are powerful tools used to visualize the binding of inhibitors to their target enzymes at an atomic level. These techniques allow for the identification of specific amino acid residues that are crucial for binding.

For furan-based inhibitors, common interactions include:

Hydrogen Bonding: As discussed, the hydroxyl group of a molecule like this compound is a prime candidate for forming hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The phenylbutyl chain would be expected to interact with hydrophobic residues. Molecular docking of some inhibitors has shown that hydrophobic substitution at a phenyl ring can lead to interactions deep inside the enzyme's active site. nih.gov

Pi-Pi Stacking: Docking studies of furan-azetidinone hybrids targeting E. coli enoyl reductase revealed that pi-pi stacking interactions between the compound's phenyl groups and the enzyme's tyrosine (TYR 146) and phenylalanine (PHE 94) residues were critical for binding. ijper.org Similarly, docking of furan chalcones into the urease active site showed that a dichlorophenyl moiety attached to the furan ring oriented itself directly at the catalytic nickel center.

These types of specific interactions between the inhibitor and key amino acid residues are essential for achieving high binding affinity and potent enzyme inhibition.

Receptor Binding Mechanisms of Furan Derivatives

Beyond enzyme inhibition, furan derivatives can also exert their biological effects by binding to cellular receptors. The principles of interaction are similar, involving a combination of forces that stabilize the ligand-receptor complex. The structural features of this compound suggest it could effectively bind to a receptor pocket that has both polar and non-polar regions.

The binding mechanism would likely involve:

Initial Recognition and Approach: The molecule approaches the binding site, guided by long-range electrostatic interactions.

Hydrophobic Collapse: The phenylbutyl chain would likely be driven into a hydrophobic pocket of the receptor, displacing water molecules in an entropically favorable process. This interaction could involve residues like leucine, isoleucine, and valine.

Specific Hydrogen Bonding: The hydroxyl group would form specific, directional hydrogen bonds with polar amino acid side chains or with the peptide backbone, anchoring the molecule in a precise orientation.

Aromatic Interactions: The furan ring and the terminal phenyl ring could form π-π stacking or cation-π interactions with complementary aromatic residues within the receptor, further stabilizing the complex.

For example, certain furanone derivatives have been shown to act as antagonists for quorum-sensing receptors by competing with the natural ligand for the binding site. This highlights the ability of the furan scaffold and its substituents to mimic natural ligands and modulate receptor function.

Investigations into Cellular Mechanisms of Action (excluding clinical data)

The anticancer potential of many furan derivatives is often linked to their ability to interfere with fundamental cellular processes, such as cell cycle progression and the induction of programmed cell death, or apoptosis. nih.govnih.gov

Cell Cycle Modulation Studies

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Several studies on furan derivatives have demonstrated their capacity to induce cell cycle arrest, thereby inhibiting the uncontrolled growth of cancer cells.

For instance, certain novel furan-based compounds have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cell lines. nih.gov This arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The accumulation of cells in the G2/M phase disrupts the normal cell division process and can ultimately lead to cell death. nih.govnih.gov Research on other furan derivatives, such as a furan-2-carboxamide based small molecule, has also pointed towards the induction of mitotic arrest. nih.gov This compound acts as a microtubule stabilizing agent, and by disrupting the dynamics of microtubules, which are essential for forming the mitotic spindle, it halts the cell cycle and triggers subsequent apoptosis. nih.gov

While specific studies on this compound are not available, the presence of the furan moiety suggests that it could potentially share similar mechanisms of action. The substituents on the furan ring are known to play a crucial role in the antiproliferative activity of these compounds. nih.gov The 1-hydroxy-4-phenylbutyl group in the target compound introduces both a hydroxyl group, which can participate in hydrogen bonding, and a lipophilic phenylbutyl chain, which may influence its interaction with cellular targets that regulate the cell cycle.

Table 1: Cell Cycle Arrest Induced by Furan Derivatives

| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest | Reference |

| Pyridine carbohydrazide (B1668358) & N-phenyl triazinone (furan-based) | MCF-7 (Breast Cancer) | G2/M phase | nih.gov |

| Furan-2-carboxamide derivative | Various cancer cell lines | Mitotic arrest | nih.gov |

| 2-Phenyl-3-aroylbenzo[b]furans | A375 (Melanoma) | G2/M phase | nih.gov |

This table is illustrative and based on data from related furan compounds, as direct data for this compound is not available.

Apoptosis Induction Pathways

Apoptosis is a natural and essential process of programmed cell death that plays a critical role in eliminating damaged or unwanted cells. nih.gov A key strategy in cancer chemotherapy is to induce apoptosis in malignant cells. Several furan derivatives have been identified as potent inducers of apoptosis. nih.govnih.gov

The induction of apoptosis by furan compounds can occur through various signaling pathways. One of the well-studied mechanisms is the intrinsic or mitochondrial pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. kuleuven.be

Studies on certain furan-based derivatives have shown their ability to significantly increase the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while concurrently decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of apoptotic regulators points towards the activation of the intrinsic apoptotic pathway. nih.gov Furthermore, the activation of key executioner caspases, such as caspase-3 and caspase-9, has been observed following treatment with furan derivatives, confirming their pro-apoptotic activity. nih.govkuleuven.be The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that has been documented in cells treated with furan compounds. researchgate.net

Furanocoumarins, a class of naturally occurring furan derivatives, have also been demonstrated to induce apoptosis in human leukemia cells. nih.gov Their mechanism of action involves the activation of multiple molecular pathways that ultimately lead to programmed cell death. nih.gov

Given these findings for structurally related compounds, it is plausible that this compound could also induce apoptosis in cancer cells. The hydroxyl group and the phenyl ring in its structure could potentially interact with key regulators of apoptosis, although this remains to be experimentally verified.

Table 2: Apoptotic Markers Modulated by Furan Derivatives

| Compound/Derivative | Apoptotic Effect | Key Molecular Targets/Pathways | Reference |

| Pyridine carbohydrazide & N-phenyl triazinone (furan-based) | Induction of apoptosis | Increased p53 and Bax, decreased Bcl-2 | nih.gov |

| Furanocoumarin derivatives | Induction of apoptosis | Activation of caspase-3 | nih.gov |

| Furan | Induction of apoptosis | Increased Casp3 and Trp53, decreased Bcl2 | nih.gov |

| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Induction of apoptosis | Activation of caspase-3, -8, and -9; cytochrome c release | kuleuven.be |

This table is illustrative and based on data from related furan compounds, as direct data for this compound is not available.

Biotransformation Pathways and Enzymatic Interactions of Furan Containing Systems

Enzymatic Metabolism of Furan (B31954) Rings (e.g., Cytochrome P450-mediated oxidation)

The primary route for the metabolic activation of the furan ring is through oxidation catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govnih.govnih.gov This enzymatic process is essential for the manifestation of toxicity associated with many furan derivatives. nih.govnih.gov The specific P450 isozyme, CYP2E1, has been identified as the principal enzyme responsible for the oxidation of furan itself. nih.govnih.gov Studies have shown that induction of CYP2E1 with substances like acetone (B3395972) enhances furan's toxic effects, while inhibition of this enzyme reduces them. nih.govacs.org Other P450 enzymes, including CYP2C11, 3A1, and 3A2, have also been implicated in the metabolism of certain furan-containing drugs like furosemide (B1674285) in rats. nih.gov The oxidation of the furan ring by CYP450 is not always a pathway to toxicity; for some compounds, like prazosin, it represents a major route of metabolism without evidence of significant safety issues. nih.govresearchgate.net This highlights that the structural features of the parent compound are crucial in determining the ultimate biological outcome. nih.gov

Formation of Reactive Metabolites (e.g., epoxides, dialdehydes)

The CYP450-mediated oxidation of a furan ring generates highly reactive, electrophilic intermediates. nih.govnih.govresearchgate.net The specific nature of this metabolite is largely dependent on the substitution pattern of the furan ring. nih.govnih.gov

Epoxides: For furan rings with more substitution, the formation of an epoxide intermediate is favored. nih.govnih.gov These epoxides are often unstable and can rearrange. rsc.org While direct evidence for furanyl epoxide intermediates is often elusive due to their reactivity, their potential formation is a key consideration in the metabolic pathway. nih.gov

Dialdehydes (cis-enediones): In the case of the parent compound, furan, oxidation leads to the formation of a highly reactive α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial (BDA). nih.govnih.govnih.gov BDA is considered the ultimate reactive metabolite of furan and is known to be mutagenic and cytotoxic. nih.govacs.org It readily reacts with cellular nucleophiles, including proteins and DNA. nih.govnih.gov DFT (Density Functional Theory) calculations suggest that a toxicologically relevant cis-enedione product can be formed directly from O-addition in a concerted manner, without the formation of an epoxide intermediate as traditionally believed. nih.gov For other furan derivatives, such as the drug furosemide, a γ-ketoenal intermediate is presumed to form following ring oxidation. nih.gov

The generation of these reactive species is a critical initiating step, as their subsequent interactions with cellular macromolecules are thought to trigger toxic responses. nih.govresearchgate.net

Enzyme Inhibition by Furan Metabolites

The reactive metabolites generated from furan ring oxidation can covalently bind to and inhibit enzymes. nih.gov This inhibition is a key aspect of their toxicity mechanism. For instance, the hepatotoxicity of the furan-containing drug furosemide is reduced by pretreatment with P450 inhibitors, indicating that its P450-mediated metabolites are responsible for the damage. nih.gov Furan-based compounds themselves have been developed as specific enzyme inhibitors. For example, derivatives of furan carboxylate have been identified as novel inhibitors of ATP-citrate lyase (ACL), an enzyme implicated in cancer metabolism. nih.gov Additionally, furan-based thiamine (B1217682) analogues have been developed as potent and selective inhibitors of the mammalian pyruvate (B1213749) dehydrogenase complex (PDHc), another target in cancer therapy. rsc.orgrsc.org The inhibition can occur through the covalent adduction of the reactive metabolite to amino acid residues within the protein, altering its structure and function. acs.org

Microbial Transformations of Furan Derivatives

Microorganisms have evolved diverse mechanisms to detoxify and metabolize furan derivatives, which can be toxic to them. nih.gov This is particularly relevant in the context of lignocellulosic hydrolysates, which can contain significant amounts of furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov

The primary microbial transformations involve oxidation and/or reduction reactions. nih.gov Furanic aldehydes are often reduced to their corresponding furanic alcohols or oxidized to furanic acids, which are generally less toxic. nih.gov For example, many microorganisms can convert furfural into 2-furoic acid. nih.gov The degradation of HMF can proceed via 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid, converging with the furfural degradation pathway. nih.gov A variety of microorganisms, predominantly Gram-negative aerobic bacteria such as Pseudomonas putida, are known to carry out these transformations. nih.gov However, some fungi, like Aspergillus niger, and yeasts have also been shown to metabolize furan derivatives. nih.gov These microbial pathways are being explored for biotechnological applications, such as the production of bio-based chemicals. dntb.gov.ua

Conjugation Pathways of Furan Metabolites

A major detoxification pathway for the reactive electrophilic metabolites of furan involves conjugation with endogenous nucleophiles, most notably glutathione (B108866) (GSH). nih.govnih.gov GSH is a tripeptide that plays a crucial protective role within cells by scavenging reactive electrophiles. youtube.com

The reactive dialdehyde BDA, formed from furan oxidation, readily reacts non-enzymatically with GSH. nih.govnih.gov This conjugation leads to the formation of various adducts, including monoglutathione conjugates. nih.govnih.gov The formation of a GSH-BDA conjugate has been confirmed in vivo, with the resulting metabolite being detectable in the urine of furan-treated rats. nih.govresearchgate.net This reaction is considered a detoxification step, as it neutralizes the highly reactive aldehyde groups of BDA. ekb.eg However, some evidence suggests that the GSH-BDA conjugate can still be reactive and form cross-links with other cellular amines, indicating that GSH conjugation may not represent a complete deactivation in all cases. nih.gov

Besides GSH, other cellular nucleophiles like cysteine and lysine (B10760008) residues in proteins can also react with BDA. nih.govresearchgate.net This can lead to the formation of various urinary metabolites, including cross-linked adducts, which can serve as biomarkers for furan exposure and bioactivation. nih.govresearchgate.net For instance, metabolites derived from a BDA-cysteine-lysine cross-link are among the most abundant furan metabolites found in urine. nih.gov

Data Tables

Table 1: Summary of Key Metabolic Pathways for Furan-Containing Compounds

| Pathway | Key Enzymes/Reactants | Primary Metabolites | Significance |

| P450 Oxidation | Cytochrome P450 (esp. CYP2E1) | Epoxides, cis-2-butene-1,4-dial (BDA), γ-ketoenals | Bioactivation, Formation of reactive electrophiles nih.govnih.gov |

| Microbial Transformation | Oxidoreductases (in bacteria, fungi, yeasts) | Furanic alcohols, Furanic acids (e.g., 2-Furoic acid) | Detoxification, Bioremediation nih.gov |

| Glutathione Conjugation | Glutathione (GSH) | GSH-BDA conjugates, Mercapturic acids | Detoxification of reactive metabolites nih.govnih.govnih.gov |

| Amino Acid Adduction | Lysine, Cysteine residues | Protein adducts, Cysteine-lysine cross-links | Biomarker formation, Potential toxicity nih.govresearchgate.net |

Emerging Applications and Future Research Directions for Furan Derivatives

Furan (B31954) Derivatives in Chemical Biology Research

The field of chemical biology relies on the development of novel molecular tools to probe and manipulate biological systems. Furan derivatives have emerged as versatile platforms for creating such tools, particularly as fluorescent probes and participants in bioorthogonal chemistry.

Furan-Based Fluorescent Probes:

The furan nucleus, when incorporated into larger conjugated systems, can give rise to molecules with useful fluorescent properties. These furan-based fluorophores are being explored for various imaging applications. For instance, certain furan and imidazole (B134444) derivatives have been synthesized and evaluated as fluorescent probes for the selective in vitro and in vivo imaging of cancer cells. sioc-journal.cn These probes can exhibit significant fluorescence quantum yields and have been shown to be effective in distinguishing cancerous cells from normal cell lines. sioc-journal.cn Another area of active research is the development of furan-containing nucleoside analogues as fluorescent probes for studying nucleic acids. rsc.org By attaching a furan moiety to a nucleobase, researchers have created probes that are sensitive to their microenvironment, allowing for the study of DNA and RNA structure and dynamics with greater detail. rsc.org Given its structure, 3-(1-Hydroxy-4-phenylbutyl)-furan could potentially be modified to create novel fluorescent probes for cellular imaging or as sensors for specific biological targets.

Role in Bioorthogonal Chemistry: